molecular formula C7H17ClN2 B1364148 1-Propylpiperazine hydrochloride CAS No. 71888-55-6

1-Propylpiperazine hydrochloride

Cat. No.: B1364148
CAS No.: 71888-55-6
M. Wt: 164.67 g/mol
InChI Key: QFCLTBGHRZKNGY-UHFFFAOYSA-N
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Description

1-Propylpiperazine hydrochloride is a chemical compound with the molecular formula C₇H₁₆N₂·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperazine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting 1-propylpiperazine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or recrystallization techniques to obtain the desired compound in solid form.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives depending on the reactants used.

Scientific Research Applications

1-Propylpiperazine hydrochloride is utilized in a wide range of scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving neurotransmitter systems due to its ability to interact with amine receptors.

    Medicine: Research on its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Employed in the production of pharmaceuticals and agrochemicals, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-propylpiperazine hydrochloride involves its interaction with neurotransmitter receptors, particularly those for dopamine and serotonin. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. This interaction is mediated through the compound’s ability to mimic or inhibit the action of natural neurotransmitters, leading to changes in receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another psychoactive piperazine derivative often used in combination with other compounds.

    Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

Uniqueness of 1-Propylpiperazine Hydrochloride: this compound is unique due to its specific alkyl substitution, which imparts distinct chemical and pharmacological properties. Unlike other piperazine derivatives, it has a propyl group attached to the nitrogen atom, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications, offering different functionalities compared to other piperazine derivatives.

Properties

IUPAC Name

1-propylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCLTBGHRZKNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50733-94-3
Record name Piperazine, 1-propyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50733-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40992591
Record name 1-Propylpiperazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71888-55-6, 50733-94-3
Record name Piperazine, 1-propyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71888-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propylpiperazine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC73112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73112
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Record name 1-Propylpiperazine--hydrogen chloride (1/1)
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Record name 1-propylpiperazine hydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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